
3-(4-fluorophenyl)-5-methyl-1H-indazole
Overview
Description
The compound “3-(4-fluorophenyl)-5-methyl-1H-indazole” belongs to the class of organic compounds known as indazoles . Indazoles are polycyclic aromatic compounds containing an indazole ring, which is a pyrazole ring fused to a benzene ring .
Synthesis Analysis
While specific synthesis methods for “3-(4-fluorophenyl)-5-methyl-1H-indazole” were not found, similar compounds have been synthesized via various methods. For instance, fluorinated pyrazoles have been synthesized via visible-light-induced radical reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as UV–Vis, FT-IR, 1H-NMR, and mass spectra . These techniques provide information about the compound’s structure, including its molecular geometry and electronic properties .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, fluorinated pyrazoles have been synthesized via visible-light-induced radical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, fluorinated phthalocyanines show excellent chemical resistance, thermal stability, and high solubility .Mechanism of Action
Safety and Hazards
Future Directions
Future research could focus on the development of new methods for the synthesis of organofluorine compounds, as they are among the most urgent tasks of modern organic and medicinal chemistry . The introduction of the CF3 group into a molecule can enhance its ability to permeate through biological membranes, increase the strength of binding to target receptors, and improve metabolic stability .
properties
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2/c1-9-2-7-13-12(8-9)14(17-16-13)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAKNKQAKRDIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



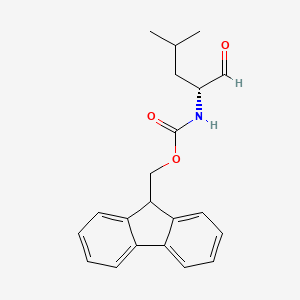
![2,3-dihydro-1H-benzo[de]isoquinolin-6-amine](/img/structure/B3264587.png)
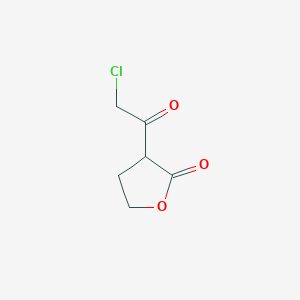
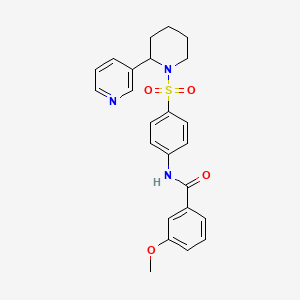
![(4,6-difluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3264607.png)
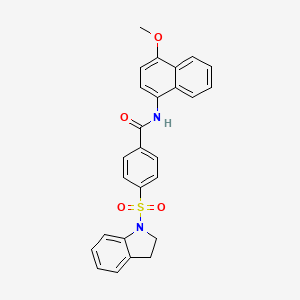
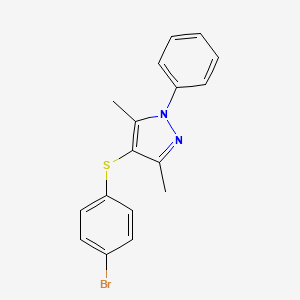



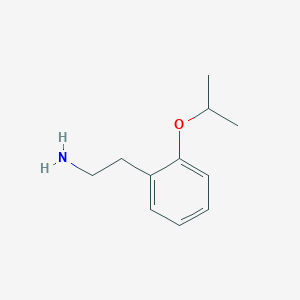
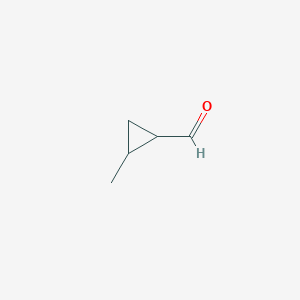
![6-Methylimidazo[1,2-A]pyrimidine](/img/structure/B3264684.png)
